Computed Lipophilicity (LogP) as a Key Differentiator for Pharmacokinetic Optimization
The target compound possesses a lower computed lipophilicity (XLogP3 = 3.4) compared to its para-methyl isomer, 2-(4-methylphenyl)benzaldehyde (XLogP3 = 3.7) [1]. This difference, while seemingly small, can translate to a measurable impact on the partition coefficient and solubility of the final drug molecule, affecting its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The ortho-methyl substitution provides a distinct lipophilic balance compared to the para-isomer, which may be critical for achieving optimal drug-likeness.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 2-(4-Methylphenyl)benzaldehyde (CAS 16191-28-9): XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = -0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement in medicinal chemistry projects, this data guides selection when optimizing a lead compound's lipophilicity to improve its solubility, permeability, or metabolic stability.
- [1] PubChem. (2026). Computed Properties for CID 1393189, 2-(2-Methylphenyl)benzaldehyde. National Center for Biotechnology Information. View Source
